7-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Overview
Description
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H11BrClN3. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a bromine atom, a hydrazino group, and a methyl group attached to a quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or a brominating agent and a hydrazine derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This may include the use of industrial reactors and continuous flow systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form various products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazino group can lead to the formation of azo compounds, while substitution of the bromine atom can yield a variety of quinoline derivatives .
Scientific Research Applications
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The bromine atom and quinoline ring structure also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-methylquinoline: Lacks the hydrazino group, making it less reactive in certain biochemical applications.
2-Hydrazinoquinoline: Does not have the bromine atom, which affects its binding properties and reactivity.
Uniqueness
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is unique due to the presence of both the bromine atom and the hydrazino group, which provide a combination of reactivity and specificity that is not found in similar compounds. This makes it particularly valuable in research applications where precise molecular interactions are required .
Properties
IUPAC Name |
(7-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCAMWTVGKNRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)N=C1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.